Abemaciclib metabolite M20 is one of the active metabolites of abemaciclib, an oral cyclin-dependent kinase 4 and 6 inhibitor used primarily in the treatment of hormone receptor-positive breast cancer. Abemaciclib itself is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, particularly cytochrome P450 3A4. The metabolite M20, along with M2 and M18, exhibits pharmacological activity similar to that of the parent compound, contributing to its therapeutic efficacy.
Abemaciclib was developed by Eli Lilly and Company and is marketed under the brand name Verzenio. It is classified as a small molecule inhibitor targeting cyclin-dependent kinases 4 and 6, which are crucial in regulating the cell cycle. The metabolites M2 and M20 are formed through oxidative processes involving cytochrome P450 enzymes.
The synthesis of abemaciclib metabolite M20 involves metabolic processes that occur after the administration of abemaciclib. The primary method for analyzing these metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the quantification of M20 in biological samples such as plasma or dried blood spots.
In studies evaluating the pharmacokinetics of abemaciclib and its metabolites, various methodologies have been employed:
The molecular structure of abemaciclib metabolite M20 can be represented as follows:
The structure features a complex arrangement that includes a pyridine ring and multiple functional groups that contribute to its activity as a kinase inhibitor. The specific stereochemistry and arrangement of substituents are critical for its interaction with cyclin-dependent kinases.
The formation of abemaciclib metabolite M20 occurs through metabolic reactions primarily involving oxidation. Key reactions include:
These metabolic transformations are facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism.
Abemaciclib metabolite M20 acts by inhibiting cyclin-dependent kinases 4 and 6, which are essential for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, M20 effectively halts cell division in cancer cells that are dependent on these pathways for proliferation.
Data from pharmacological studies indicate that both abemaciclib and its active metabolites exhibit similar potency against cancer cell lines, underscoring their role in therapeutic efficacy. The inhibition leads to reduced tumor growth rates in hormone receptor-positive breast cancers.
Analytical methods such as LC-MS/MS have been validated to ensure accurate quantification of M20 under various conditions, emphasizing the need for careful handling during experiments.
Abemaciclib metabolite M20 has several applications in clinical research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2